2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a phenylthio group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carbonyl compound under acidic or basic conditions to form the oxadiazole ring.
Introduction of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the oxadiazole ring.
Acylation: The final step involves the acylation of the oxadiazole derivative with 2,4-dimethylphenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylthio group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenylthio group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylphenyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of both the oxadiazole ring and the phenylthio group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-8-9-15(14(2)10-13)11-17(23)20-19-22-21-18(24-19)12-25-16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBIBHWRBPYOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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